3-oxo-3-(1-tosyl-1H-indol-2-yl)propanenitrile
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Overview
Description
3-oxo-3-(1-tosyl-1H-indol-2-yl)propanenitrile is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features a tosyl group attached to the indole ring, which can influence its reactivity and biological properties.
Preparation Methods
The synthesis of 3-oxo-3-(1-tosyl-1H-indol-2-yl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole ring, which can be derived from aniline or other suitable precursors.
Tosylation: The indole ring is then tosylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Propanenitrile Moiety: The tosylated indole is reacted with a suitable nitrile precursor, such as acrylonitrile, under basic conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
3-oxo-3-(1-tosyl-1H-indol-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Scientific Research Applications
3-oxo-3-(1-tosyl-1H-indol-2-yl)propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives and other heterocyclic compounds.
Biology: The compound’s indole moiety makes it a potential candidate for studying biological processes, such as enzyme inhibition and receptor binding.
Medicine: Indole derivatives are known for their pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-oxo-3-(1-tosyl-1H-indol-2-yl)propanenitrile involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing their activity. The tosyl group may enhance the compound’s binding affinity and selectivity. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
3-oxo-3-(1-tosyl-1H-indol-2-yl)propanenitrile can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-aldehyde: An intermediate in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its tosyl group, which can significantly alter its reactivity and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C18H14N2O3S |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-[1-(4-methylphenyl)sulfonylindol-2-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C18H14N2O3S/c1-13-6-8-15(9-7-13)24(22,23)20-16-5-3-2-4-14(16)12-17(20)18(21)10-11-19/h2-9,12H,10H2,1H3 |
InChI Key |
RPURTFUUYGZMCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C(=O)CC#N |
Origin of Product |
United States |
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